molecular formula C18H19ClN2O2 B244845 N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide

Katalognummer B244845
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: LEWWUHZBXGMZNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide, also known as Boc-Phe(4-Cl)-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. In

Wirkmechanismus

The mechanism of action of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide involves the inhibition of target enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's normal function, leading to a decrease in the activity of the enzyme and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide are dependent on the specific enzyme that is inhibited. For example, inhibition of ACE results in a decrease in blood pressure, while inhibition of DPP-4 leads to an increase in insulin secretion and a decrease in blood glucose levels. Additionally, N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been shown to exhibit cytotoxic effects against cancer cells, although the specific mechanism of action is not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide in lab experiments is its specificity for target enzymes, which allows for the selective inhibition of these enzymes without affecting other biological processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide. One area of focus could be the development of more potent and selective inhibitors of target enzymes, which could lead to the development of new therapies for hypertension and diabetes. Additionally, further investigation into the anticancer properties of this compound could lead to the development of new cancer treatments. Finally, research could also focus on the potential use of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide as a tool for studying the function of target enzymes in biological systems.

Synthesemethoden

The synthesis of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylalanine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyloxycarbonyl chloride (Boc-Cl) to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of blood pressure and glucose metabolism, respectively. Additionally, N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been investigated for its potential anticancer properties.

Eigenschaften

Molekularformel

C18H19ClN2O2

Molekulargewicht

330.8 g/mol

IUPAC-Name

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]butanamide

InChI

InChI=1S/C18H19ClN2O2/c1-2-6-17(22)20-14-9-10-15(19)16(12-14)21-18(23)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

LEWWUHZBXGMZNI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.